![molecular formula C28H21NO3 B5229520 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein-protein interactions and has been found to have potential applications in the development of new drugs.
作用机制
The mechanism of action of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid involves the inhibition of protein-protein interactions. The compound binds to the hydrophobic pocket on the surface of the target protein, preventing its interaction with its binding partner. This inhibition disrupts the normal function of the protein and can lead to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid are still being studied. However, it has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway. The compound has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid in lab experiments is its potency as a protein-protein interaction inhibitor. This makes it a valuable tool for studying the function of specific proteins and their interactions with other proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for the study of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid. One area of research could be the development of new drugs based on the compound's ability to inhibit protein-protein interactions. Another area of research could be the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the compound's low solubility in aqueous solutions could be addressed through the development of new formulations or delivery methods. Overall, the study of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid has the potential to lead to new discoveries and advancements in the field of scientific research.
合成方法
The synthesis of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid involves the reaction of 9H-fluorene-4-carboxylic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid.
科学研究应用
The potential applications of 9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid in scientific research are vast. It has been found to be a potent inhibitor of protein-protein interactions, which makes it a promising candidate for the development of new drugs. The compound has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, which is overexpressed in many cancers. This inhibition leads to the activation of the p53 pathway, which induces apoptosis and cell cycle arrest in cancer cells.
属性
IUPAC Name |
9-[(2,2-diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c30-27(24(18-10-3-1-4-11-18)19-12-5-2-6-13-19)29-26-21-15-8-7-14-20(21)25-22(26)16-9-17-23(25)28(31)32/h1-17,24,26H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADELLQVNCCNUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3C4=C(C5=CC=CC=C35)C(=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

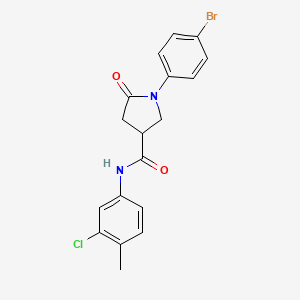

![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
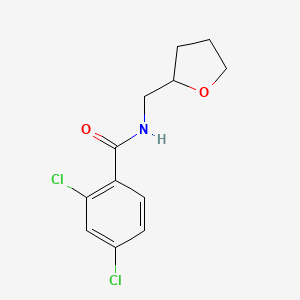

![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
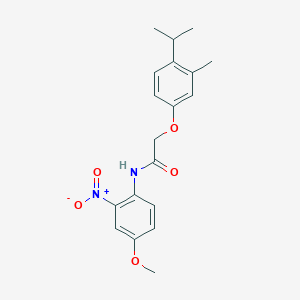
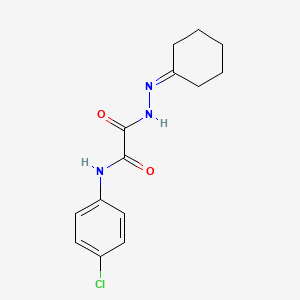
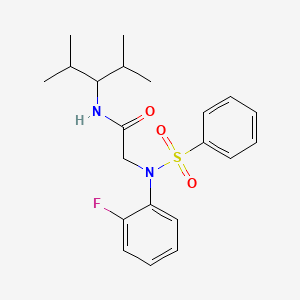
![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)
![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)